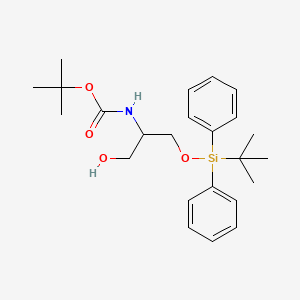
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is a synthetic organic compound that is often used as an intermediate in the synthesis of more complex molecules. It features a t-butoxycarbonyl (Boc) protecting group on the amino group and a t-butyldiphenylsiloxy group on the hydroxyl group, making it a versatile compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using t-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Coupling Reaction: The protected amino and hydroxyl groups are then coupled to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated reactors, continuous flow systems, and rigorous purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and t-butyldiphenylsilyl groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; tetrabutylammonium fluoride for t-butyldiphenylsilyl removal.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Alcohol: Removal of both protecting groups yields the free amino alcohol.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be synthesized.
Applications De Recherche Scientifique
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol depends on its use and the reactions it undergoes. Generally, it acts as a protected intermediate that can be selectively deprotected and modified to yield various functional molecules. The Boc and t-butyldiphenylsilyl groups protect the amino and hydroxyl groups, respectively, preventing unwanted reactions during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(t-Butoxycarbonylamino)-3-hydroxypropanol: Lacks the t-butyldiphenylsiloxy group.
3-(t-Butyldiphenylsiloxy)propanol: Lacks the Boc-protected amino group.
2-Amino-3-hydroxypropanol: Lacks both protecting groups.
Uniqueness
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is unique due to the presence of both Boc and t-butyldiphenylsilyl protecting groups, which provide selective protection and deprotection options during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Numéro CAS |
259809-50-2 |
|---|---|
Formule moléculaire |
C24H35NO4Si |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
tert-butyl N-[1-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35NO4Si/c1-23(2,3)29-22(27)25-19(17-26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,26H,17-18H2,1-6H3,(H,25,27) |
Clé InChI |
BDIWPPCRFYTGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


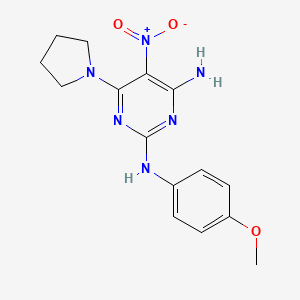
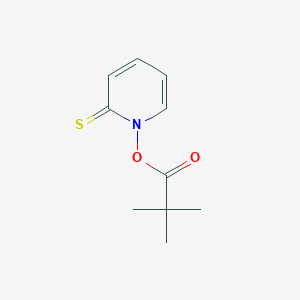
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
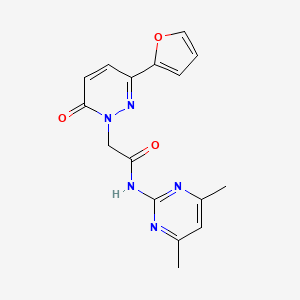
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
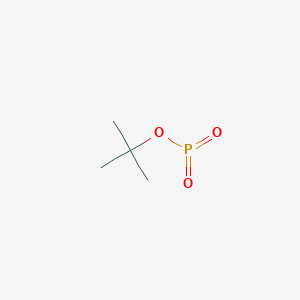
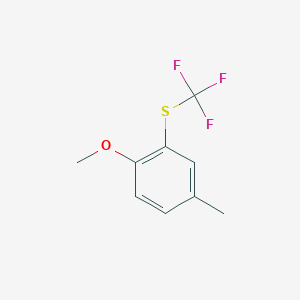
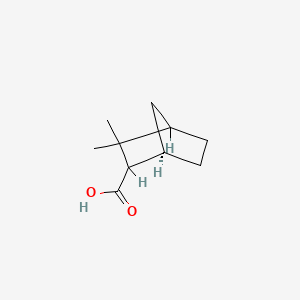
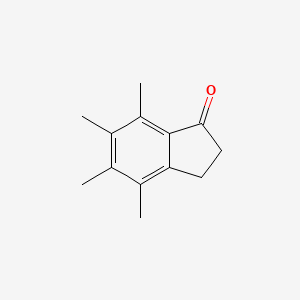
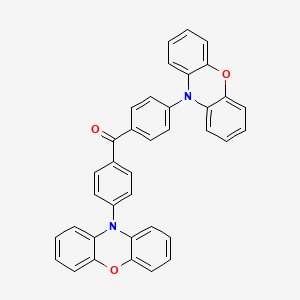
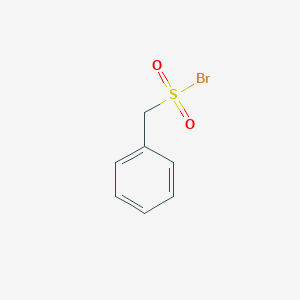
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

